
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as CCEA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been identified as a novel, potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), an enzyme that plays a role in the endocannabinoid system. CCEA has been found to be a promising tool in the development of novel therapeutic agents for the treatment of various diseases, including chronic pain, anxiety, and inflammation.
科学研究应用
The ability of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide to selectively inhibit FAAH has enabled its use as a tool in scientific research. 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential to modulate the endocannabinoid system and its role in various diseases. In particular, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been studied in the context of chronic pain, anxiety, and inflammation. For example, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to reduce pain-related behavior in animal models of chronic pain. In addition, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce anxiety-like behavior in animal models of anxiety. Furthermore, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce inflammation in animal models of inflammation.
作用机制
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide involves its ability to selectively inhibit FAAH. FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, such as anandamide, in the body. By inhibiting FAAH, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide increases the levels of anandamide in the body, which in turn activates the endocannabinoid system. This activation of the endocannabinoid system can lead to a variety of physiological effects, including the reduction of pain, anxiety, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide are due to its ability to inhibit FAAH and activate the endocannabinoid system. Specifically, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce pain-related behavior in animal models of chronic pain, reduce anxiety-like behavior in animal models of anxiety, and reduce inflammation in animal models of inflammation. In addition, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been found to modulate the endocannabinoid system in other ways, such as by reducing stress and improving cognitive performance.
实验室实验的优点和局限性
The use of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in laboratory experiments has several advantages and limitations. One advantage is that 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is a highly selective inhibitor of FAAH, which allows for the precise modulation of the endocannabinoid system. In addition, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is relatively easy to synthesize and is stable at room temperature. However, there are some limitations to the use of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in laboratory experiments. For example, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is not water soluble, which can make it difficult to use in certain experiments. In addition, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has a relatively short half-life, which can limit its use in long-term experiments.
未来方向
The potential applications of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research are vast. One future direction for research is to further explore the role of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in the modulation of the endocannabinoid system and its effects on various diseases, such as chronic pain, anxiety, and inflammation. In addition, further research is needed to explore the potential of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide as a therapeutic agent for the treatment of these diseases. Furthermore, future research should focus on the development of new and improved synthesis methods for 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide, as well as the development of new and improved FAAH inhibitors. Finally, further research is needed to explore the potential of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide as a tool to study the endocannabinoid system in general.
合成方法
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is accomplished through a multi-step process. The first step involves the reaction of 1-cyclopropylethyl chloroformate with 2,2,2-trifluoroethylacetamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide. The product is then purified by column chromatography and recrystallization.
属性
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-6(7-2-3-7)14(8(15)4-10)5-9(11,12)13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRYFGTYICDZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

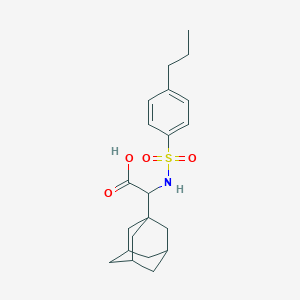

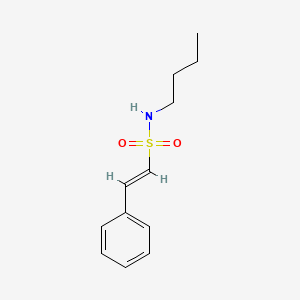
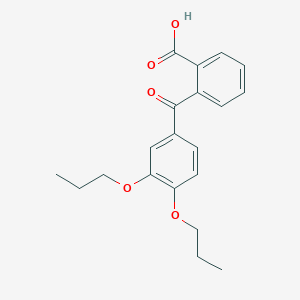
![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)
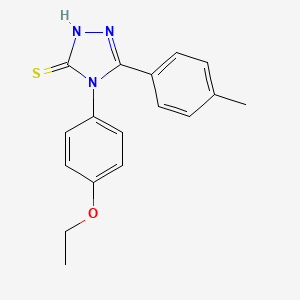

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)
![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)
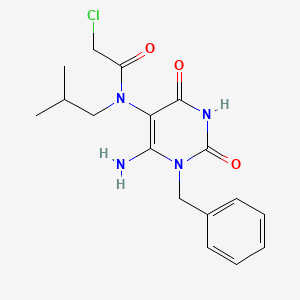
![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)